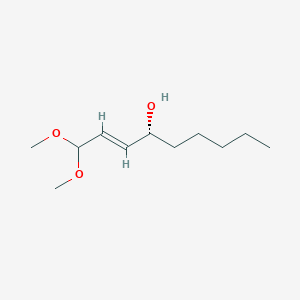

(e)-4r-Hydroxynonenal-dimethylacetal

Description

The dimethylacetal derivative is a more stable form of 4-HNE which is good for long term storage of the compound during use. It can be easily converted to 4-HNE in the presence of acid.>

Structure

3D Structure

Properties

IUPAC Name |

(E,4R)-1,1-dimethoxynon-2-en-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIHMSJAARJTF-AAXQSMANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C(OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Properties of (E)-4R-Hydroxynonenal-dimethylacetal

Part 1: Introduction & Core Directive

(E)-4R-Hydroxynonenal-dimethylacetal (4-HNE-DMA) represents a critical chemical solution to a biological problem: the inherent instability of 4-Hydroxy-2-nonenal (4-HNE). While 4-HNE is the "gold standard" biomarker for lipid peroxidation and oxidative stress, its reactive

This guide details the structural properties of the dimethylacetal derivative and provides a validated, self-consistent protocol for its deprotection. By masking the aldehyde as an acetal, researchers can store the precursor indefinitely and generate fresh, monomeric 4-HNE immediately prior to experimental use, ensuring kinetic accuracy in biological assays.

Part 2: Chemical Structure & Physical Properties

The molecule consists of a nine-carbon chain featuring a trans-alkene at C2, a hydroxyl group at C4 with specific (R)-stereochemistry, and a dimethylacetal protecting group at C1.

Structural Specifications

| Property | Data |

| Systematic Name | (E)-(4R)-1,1-dimethoxynon-2-en-4-ol |

| Common Name | 4-HNE dimethylacetal |

| CAS Number | 119009-01-7 |

| Molecular Formula | |

| Molecular Weight | 202.29 g/mol |

| Stereochemistry | (E)-alkene; (4R)-hydroxyl configuration |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (Hexane, Ethanol, DMSO); Insoluble in water |

| Storage | -20°C or -80°C (under inert gas like Argon/Nitrogen) |

Stereochemical Significance

The (4R)-enantiomer is the predominant form generated biologically during the peroxidation of

Part 3: Mechanism of Action (Deprotection)[2]

The utility of 4-HNE-DMA lies in its acid-catalyzed hydrolysis. In the presence of water and a proton source, the methoxy groups are protonated and displaced, regenerating the reactive carbonyl at C1.

Visualization: Acid-Catalyzed Hydrolysis Pathway

Figure 1: Stepwise hydrolysis mechanism converting the stable acetal form into the bioactive aldehyde.

Part 4: Experimental Protocols

Validated Deprotection Protocol

Objective: Generate ~5 mg of free 4-HNE from 4-HNE-DMA for immediate use. Safety: Work in a fume hood. 4-HNE is mutagenic and toxic.

Reagents Required[1][2][3][4][5][6][7]

-

(E)-4R-Hydroxynonenal-dimethylacetal (supplied in hexane or ethanol).

-

1 mM Hydrochloric Acid (HCl).[8]

-

Nitrogen or Argon gas stream.[2]

-

Teflon-lined glass vial (Do NOT use plastic; 4-HNE is lipophilic and sticks to plastic).

Step-by-Step Methodology

-

Evaporation:

-

Transfer the acetal solution (e.g., 6.8 mg acetal) into a glass vial.

-

Evaporate the solvent (hexane) under a gentle stream of nitrogen.[8]

-

Checkpoint: Ensure a thin film of oil remains at the bottom.

-

-

Hydrolysis:

-

Add 1 mL of 1 mM HCl .

-

Note: The low pH is critical for catalysis but must be mild enough to prevent degradation.

-

Vortex vigorously or stir for 45 minutes at Room Temperature (or 30 mins at 4°C).

-

Observation: The solution will transition from a cloudy suspension to a clear aqueous solution as the hydrophobic acetal converts to the slightly more water-soluble aldehyde.

-

-

Validation & Quantification:

-

The resulting solution contains free 4-HNE at approximately 33 mM (concentration varies by starting mass).

-

UV Verification: Dilute a small aliquot in ethanol. Measure absorbance at 224 nm (Extinction coefficient

).

-

-

Neutralization (Critical):

-

Do not use strong base (NaOH) to neutralize, as 4-HNE polymerizes rapidly in basic conditions.[8]

-

Dilute directly into your experimental buffer (e.g., PBS pH 7.4) immediately before adding to cells/proteins.

-

Part 5: Biological Relevance & Applications[9]

Once deprotected, 4-HNE acts as a "toxic second messenger." It modifies proteins via two primary mechanisms:

-

Michael Addition: The C3 carbon is electrophilic, reacting with nucleophiles (Cysteine thiols, Histidine imidazoles, Lysine amines).

-

Schiff Base Formation: The C1 aldehyde reacts with primary amines (Lysine).

Visualization: 4-HNE Signaling & Adduct Formation

Figure 2: The dual role of 4-HNE as a protein modifier and signaling modulator depending on concentration.

References

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991).[5][9] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.[5][9]

-

Cayman Chemical. (2024). 4-Hydroxynonenal Product Information. Retrieved from

-

Soulère, L., Queneau, Y., & Doutheau, A. (2007). An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds.[10] Chemistry and Physics of Lipids, 150(2), 239-243.

- Zarkovic, N. (2003). 4-Hydroxynonenal as a second messenger of free radicals and growth modifying factor. Life Sciences, 73(15), 1863-1876.

Sources

- 1. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. glenresearch.com [glenresearch.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: (E)-4R-Hydroxynonenal-dimethylacetal as a Stable 4-HNE Precursor

Executive Summary

4-Hydroxynonenal (4-HNE) is a primary α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids (PUFAs).[1][2][3][4][5][6][7][8] It acts as a potent signaling molecule and a marker of oxidative stress.[3][7] However, its high reactivity—specifically its tendency to undergo Michael addition, Schiff base formation, and polymerization—makes the free aldehyde notoriously unstable and difficult to store.

The Solution: (E)-4R-Hydroxynonenal-dimethylacetal (HNE-DMA) serves as a chemically stable precursor. By masking the reactive aldehyde group as a dimethyl acetal, the molecule resists oxidation and polymerization during storage. This guide details the precise, self-validating protocols for hydrolyzing HNE-DMA to release the biologically active (E)-4R-HNE immediately prior to experimental use, ensuring maximum potency and reproducibility.

Part 1: Chemical Foundation & Stereochemistry

The Stability-Reactivity Trade-off

The core challenge with 4-HNE is its "bi-functional" reactivity:

-

C1 Carbonyl: Prone to oxidation and Schiff base formation.

-

C2=C3 Double Bond: A Michael acceptor target for thiols (Cysteine) and amines (Histidine/Lysine).

HNE-DMA protects the C1 carbonyl with two methyl groups, preventing these reactions. The acetal is stable under neutral or basic conditions but hydrolyzes rapidly in acidic aqueous media.

Stereochemical Significance: Why (E)-4R?

Biological lipid peroxidation is not random; it is often enzymatically driven or influenced by the chiral environment of the membrane.

-

(E)-Isomer: The trans configuration is the thermodynamically stable form found in biological systems.

-

4R-Enantiomer: Enzymatic metabolism of 4-HNE is stereospecific. For instance, Glutathione S-transferases (GSTs) and Aldehyde Dehydrogenases (ALDHs) often show differential kinetics for the 4R versus 4S enantiomers. Using racemic HNE can introduce variability in kinetic assays or signaling pathway activation.

Mechanism of Activation

The hydrolysis follows an acid-catalyzed pathway, converting the acetal to a hemiacetal intermediate, which then collapses to release the free aldehyde and methanol.

Figure 1: Acid-catalyzed hydrolysis mechanism converting the stable acetal precursor to the active 4-HNE aldehyde.

Part 2: Technical Workflow & Activation Protocol

Role: Senior Application Scientist Directive: This protocol is designed to be self-validating . You will not just "mix" reagents; you will verify the concentration spectrophotometrically before every experiment.

Reagents Required[5][6][9][10][11]

-

(E)-4R-HNE-Dimethylacetal: Stored at -20°C or -80°C.

-

1 mM HCl: Prepare fresh. (Dilute 100 µL of 1M HCl into 99.9 mL ddH₂O).

-

Ethanol (Spectroscopic Grade): For UV quantification.

-

PBS (pH 7.4): For neutralization/dilution.

Step-by-Step Activation Protocol (The "Esterbauer" Modification)

1. Thawing and Solubilization

Remove the HNE-DMA vial from the freezer. Allow it to equilibrate to room temperature to prevent water condensation inside the vial. If the acetal is supplied as an oil, dissolve it in a minimal volume of ethanol to create a master stock (e.g., 10 mg/mL).

2. Hydrolysis (The Activation)

This step removes the protecting group.

-

Mix: Combine the HNE-DMA stock with 1 mM HCl . A standard ratio is to aim for a concentration of ~1–10 mM in the hydrolysis mixture.

-

Example: Add 10 µL of HNE-DMA stock (10 mg/mL) to ~400 µL of 1 mM HCl.

-

-

Incubate: Vortex gently and incubate at Room Temperature for 30–60 minutes .

-

Note: Do not heat. Room temperature is sufficient for the acetal-to-aldehyde conversion without promoting polymerization.

-

3. Validation (Quantification)

CRITICAL STEP: Never assume 100% conversion. You must measure the concentration of the free aldehyde.

-

Blank: Prepare a blank cuvette with Ethanol.

-

Sample: Dilute a small aliquot (e.g., 5-10 µL) of your hydrolyzed mixture into 1 mL of Ethanol.

-

Measure: Read Absorbance at 224 nm .

-

Calculate: Use the Beer-Lambert Law (

).- (in Ethanol).

4. Neutralization & Application

Once quantified, the HNE is in an acidic aqueous solution.[9]

-

Immediate Use: For cell culture, the small volume of 1 mM HCl is usually buffered instantly by the culture media (containing bicarbonate). You can add the calculated volume directly to the media.

-

Storage: If not using immediately, keep on ice. Do not store the hydrolyzed free aldehyde for more than a few hours.

Part 3: Experimental Workflow Visualization

This diagram outlines the critical path from storage to data generation, highlighting the quality control checkpoints.

Figure 2: Operational workflow for HNE-DMA activation. The QC step (Green) is the "Go/No-Go" decision point.

Part 4: Data Presentation & Biological Applications

Expected Absorbance Data

When performing the QC step, use the following reference table to validate your hydrolysis efficiency.

| Parameter | Value | Notes |

| Wavelength Max ( | 223–224 nm | Characteristic of the conjugated diene system. |

| Extinction Coefficient ( | 13,750 | Value in Ethanol. Slightly lower in water (~13,500). |

| Purity Indicator | Peak Shape | Should be a sharp, symmetrical peak. Broadening indicates polymerization. |

| Stability (Hydrolyzed) | < 4 Hours | Keep on ice.[5] Half-life decreases rapidly at 37°C in media. |

Biological Context: Adduct Formation

Once treated, (E)-4R-HNE rapidly modifies proteins. The "Senior Scientist" insight here is to understand kinetics.

-

Michael Addition: Fast, reversible (retro-Michael possible). Targets Cysteine (Cys), Histidine (His), Lysine (Lys).[7]

-

Schiff Base: Slower, generally irreversible. Targets Lysine amines.[10]

In your experiments, if you see a loss of signal or "recovery" of protein function, consider if Retro-Michael addition or Glutathione (GST) detoxification is occurring.

References

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991).[9][11] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81–128.[9] Link

-

Spiteller, G. (2001). Lipid peroxidation in aging and age-dependent diseases. Experimental Gerontology, 36(9), 1425-1457. Link

-

Guéraud, F., et al. (2010). Chemistry and biochemistry of lipid peroxidation products. Free Radical Research, 44(10), 1098–1124. Link

-

Cayman Chemical. (n.d.).[8] 4-hydroxy Nonenal - Product Information. Cayman Chemical Product Insert. Link

-

Codreanu, S. G., et al. (2014). 4-HNE Adduct Stability Characterized by Collision-Induced Dissociation and Electron Transfer Dissociation Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(7), 1163–1172. Link

Sources

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Studies on the mechanism of formation of 4-hydroxynonenal during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5726063A - Method of colorimetric analysis of malonic dialdehyde and 4-hydroxy-2-enaldehydes as indexes of lipid peroxidation, kits for carrying out said method, substituted indoles for use in said method and their preparation - Google Patents [patents.google.com]

- 6. Co-metabolism of ethanol, ethanol-derived acetaldehyde, and 4-hydroxynonenal in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4--hydroxy-Nonenal, 1MG | Labscoop [labscoop.com]

Overcoming the Instability Paradox: A Technical Guide to Dimethylacetal-Protected 4-Hydroxynonenal

Executive Summary

4-Hydroxynonenal (4-HNE) is the most abundant and toxic

This guide details the technical superiority of 4-HNE Dimethylacetal (4-HNE-DMA) —a masked precursor that offers long-term stability. We provide a validated, self-verifying protocol for acid-catalyzed hydrolysis to generate fresh, monomeric 4-HNE immediately prior to use.

Part 1: The Volatility Challenge of Native 4-HNE

To understand the necessity of the DMA protecting group, one must appreciate the reactivity of the native molecule. 4-HNE contains three functional groups that drive its instability:

-

Aldehyde (C=O): Susceptible to oxidation and Schiff base formation.

-

Alkene (C=C): conjugated with the carbonyl, acting as a potent electrophile (Michael acceptor).

-

Hydroxyl (-OH): Facilitates cyclization.

Mechanisms of Degradation

-

Polymerization: In neutral or basic solutions, the free aldehyde undergoes rapid aldol condensation, forming insoluble polymers.

-

Cyclization: Spontaneous formation of hemiacetals occurs, altering the bioavailability of the aldehyde.

-

Oxidation: Exposure to air converts the aldehyde to 4-hydroxynonenoic acid, which lacks the reactivity of the parent molecule.

The Consequence: Researchers using "free" 4-HNE stored in organic solvents often unknowingly treat cells with a mixture of degradation products, not the specific aldehyde intended.

Part 2: The Dimethylacetal (DMA) Solution

The dimethylacetal form protects the volatile aldehyde moiety by masking it with two methoxy groups. This acetal linkage is thermodynamically stable under neutral and basic conditions but kinetically labile in acidic environments.

Chemical Transformation Pathway

The following diagram illustrates the acid-catalyzed deprotection mechanism required to liberate the active lipid.

Figure 1: Acid-catalyzed hydrolysis of the acetal protecting group to liberate active 4-HNE.

Part 3: The "Self-Validating" Activation Protocol

This protocol is designed as a self-validating system . It includes visual and quantitative checkpoints to ensure the researcher knows the concentration and purity of the reagent before applying it to biological systems.

Reagents & Equipment[3][4][5][6]

-

Source: 4-HNE Dimethylacetal (stored in hexane/chloroform at -20°C).

-

Activator: 1 mM Hydrochloric Acid (HCl).[2]

-

Vessel: Glass or Teflon ONLY . (Plasticizers leach into the lipid solution; 4-HNE adheres to plastic).

-

Gas: Nitrogen or Argon stream.

Step-by-Step Methodology

Phase 1: Preparation (The "No-Plastic" Rule)

-

Transfer the required volume of 4-HNE-DMA (e.g., 1 mg) into a glass vial.

-

Evaporate the storage solvent (hexane) under a gentle stream of nitrogen.[2]

-

Checkpoint: Ensure a thin film forms at the bottom. Do not over-dry to the point of "cracking" the lipid.

-

Phase 2: Hydrolysis (Activation)

-

Add 1 mM HCl to the dried residue. (Ratio: ~200 µL HCl per 1 mg lipid).

-

Vortex vigorously or stir for 30–45 minutes at Room Temperature (RT).

-

Visual Validation: The solution will start cloudy (emulsion) and must turn clear (solubilized free aldehyde). If it remains cloudy, hydrolysis is incomplete.

-

Phase 3: Quantification (The Critical Check)

Do not assume 100% yield. You must quantify the concentration using UV spectroscopy.

-

Take a small aliquot (e.g., 5 µL) and dilute into ethanol or PBS.

-

Measure Absorbance at 220 nm (

).[3][4] -

Calculate concentration using the Beer-Lambert Law:

- = Absorbance

-

= Extinction coefficient (13,750 M

- = Path length (1 cm)

Phase 4: Neutralization & Usage

-

Once quantified, the solution is at pH ~3.[2]

-

Do not store. Use immediately.

-

When adding to cell culture media (buffered at pH 7.4), the dilution factor usually suffices to neutralize the acid. If adding to a small volume, neutralize with a stoichiometric amount of phosphate buffer.

-

Warning:Never use strong bases (NaOH) to neutralize; this causes immediate polymerization.[2]

-

Part 4: Comparative Stability Data

The following table summarizes the operational stability differences between the native and protected forms, highlighting the logistical advantage of the DMA strategy.

| Feature | Native 4-HNE (Free Aldehyde) | 4-HNE Dimethylacetal (DMA) |

| Storage State | Ethanol or PBS solution | Hexane or Chloroform solution |

| Shelf Life (-80°C) | 3–6 Months (High degradation risk) | > 12–24 Months (Stable) |

| Shelf Life (RT) | Hours (Polymerizes rapidly) | Indefinite (if solvent is sealed) |

| Sensitivity | Highly sensitive to pH > 7.0 | Stable in neutral/basic organic solvents |

| Primary Risk | Polymerization/Oxidation | Incomplete hydrolysis (User error) |

| Handling Requirement | Use immediately upon thaw | Requires 45 min activation step |

Part 5: Workflow Integration

The following workflow demonstrates how to integrate the DMA-protection strategy into a standard high-throughput screening or protein modification assay.

Figure 2: Operational workflow for converting stable precursor to active reagent.

Applications in Drug Development[7]

-

Protein Adduct Profiling: The controlled release of 4-HNE allows for precise kinetic studies of Michael addition to Cysteine, Histidine, and Lysine residues [3].

-

Ferroptosis Induction: 4-HNE is a downstream effector of ferroptosis. Using DMA ensures that cell death is driven by the aldehyde, not by pre-formed polymers.

-

Mitochondrial Toxicity Assays: 4-HNE targets mitochondrial proteins (e.g., ALDH2). Freshly hydrolyzed DMA provides the consistency required for IC50 determination.

References

-

Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes.[1][3][5] Free Radical Biology and Medicine, 11(1), 81-128.[1][3] [Link]

-

Avanti Polar Lipids. 4-HNE-dimethylacetal (870608) Technical Data Sheet. [Link]

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxynonenal: Advances in detection and characterization of protein adducts. Redox Biology, 1(1), 145-152. [Link]

Sources

The Stereochemical Imperative: Unlocking the (E)-4R Isomer in HNE Research

Executive Summary: The Racemic Fallacy

In the landscape of lipid peroxidation research, 4-Hydroxy-2-nonenal (HNE) acts as both a toxic by-product and a potent signaling molecule.[1][2][3] However, a pervasive methodological flaw undermines a significant portion of current literature: the treatment of HNE as a singular chemical entity.

Biologically, HNE exists as a racemate (50:50 mixture of 4R and 4S enantiomers) only when generated via non-enzymatic free radical oxidation. Conversely, enzymatic cascades involving lipoxygenases (LOX) yield enantiomerically enriched precursors. Crucially, cellular detoxification machinery and protein signaling domains exhibit profound stereoselectivity.

This guide delineates the critical significance of the (E)-4R-HNE isomer , contrasting its behavior with its (S)-counterpart. It provides a blueprint for researchers to transition from "racemic ambiguity" to "stereochemical precision" in drug development and mechanistic toxicology.

The Stereochemical Landscape

Structural Definition

HNE is an

-

(E)-4R-HNE: The hydroxyl group projects away from the observer (in standard orientation).

-

(E)-4S-HNE: The hydroxyl group projects toward the observer.

While chemically identical in achiral environments, their interaction with the chiral landscape of proteins (enzymes and receptors) diverges significantly.

The Source of Asymmetry

While iron-catalyzed Fenton reactions produce racemic HNE, enzymatic generation is stereospecific. The oxidation of arachidonic acid by 15-Lipoxygenase (15-LOX) generates (15S)-HPETE, which degrades into HNE with preserved chirality. Consequently, intracellular pools of HNE in inflammatory states (high LOX activity) may be enriched in specific enantiomers, rendering racemic standards experimentally inaccurate.

Differential Reactivity: The Protein Adduction Interface

The primary mechanism of HNE signaling is the formation of Michael adducts with nucleophilic amino acid side chains (Cys, His, Lys).[7] This is not a random stochastic process; it is governed by the steric fit of the HNE enantiomer into the protein pocket.

Case Study: Thioredoxin (Trx) Stereoselectivity

Thioredoxin is a critical redox regulator. HNE modifies Trx at Cys73 and Cys32.[3][4]

-

Cys73: Located on the surface. Reacts with both (R) and (S) HNE equally.

-

Cys32: Located in the active site cleft. Exhibits a remarkable preference for (R)-HNE.

Implication: Studies using racemic HNE to probe Trx signaling dilute the observed effect by 50%, as the (S)-isomer acts merely as a competitive inhibitor or background noise for the active site modification.

Metabolic Divergence: The Detoxification Fork

The toxicity profile of HNE isomers is dictated by how fast they are cleared. Two major pathways—Glutathione S-Transferases (GSTs) and Aldehyde Dehydrogenases (ALDHs)—handle these isomers differently.

GSTA4-4: The Promiscuous Scavenger

Glutathione S-Transferase A4-4 (GSTA4-4) is the primary cytosolic defense. Crystallographic data reveals that GSTA4-4 evolved to be stereopromiscuous .[8] It detoxifies both (R) and (S) HNE with high efficiency (

Mitochondrial ALDH: The Selective Bottleneck

In contrast, mitochondrial detoxification via Aldehyde Dehydrogenase (ALDH) shows strict stereoselectivity.

-

Observation: Rat brain mitochondria metabolize HNE to HNEA (4-hydroxy-2-nonenoic acid).[9]

-

Kinetic Reality: This process is (R)-enantioselective .

-

Consequence: Under mitochondrial stress, (S)-HNE may accumulate disproportionately, leading to specific mitochondrial toxicity patterns (e.g., inhibition of GAPDH, which is more sensitive to the S-isomer).

Visualization of Metabolic Pathways

The following diagram illustrates the divergence in processing (R) vs (S) HNE.

Figure 1: Stereoselective metabolic divergence.[9] Note the mitochondrial bottleneck for the (S)-isomer.

Quantitative Comparison: R vs. S

The following table synthesizes data regarding the differential biological effects of the isomers.

| Parameter | (E)-4R-HNE | (E)-4S-HNE | Mechanism/Reference |

| Mitochondrial Metabolism | Rapidly oxidized to HNEA | Poorly metabolized | ALDH stereoselectivity [1] |

| GAPDH Inhibition | Moderate | Potent | S-isomer fits active site better [2] |

| Thioredoxin Adduction | High (Cys32 & Cys73) | Low (Cys73 only) | Steric hindrance in Cys32 pocket [3] |

| JNK Phosphorylation | Low induction | High induction | Differential signaling activation [2] |

| GSTA4-4 Clearance | High | High | Non-selective detoxification [4] |

Experimental Protocol: Chiral Separation

To validate the specific isomer responsible for a phenotype, you must separate them. Standard C18 columns cannot distinguish these enantiomers.

Methodology: Direct Chiral HPLC

This protocol utilizes a Chiralpak AD-RH column, which is robust for polar organic signaling molecules.

Reagents:

-

Mobile Phase: Acetonitrile (ACN) / Water (H2O).

-

Column: Chiralpak AD-RH (150 mm × 2.1 mm, 5 µm).[9]

Workflow:

-

Sample Prep: Extract HNE from biological matrix (plasma/lysate) using solid-phase extraction (SPE) on C18 cartridges to remove proteins and bulk lipids. Elute with methanol.

-

Chromatography:

-

Flow Rate: 0.1 mL/min (Low flow is critical for chiral resolution).

-

Gradient: Isocratic 40:60 ACN:H2O is a standard starting point, but HNE often requires distinct modifiers.

-

Optimized Condition: MeOH - ACN - 5 mM ammonium acetate pH 3.5 (52:5:43 v/v/v) [1].[9]

-

-

Detection: UV absorbance at 210 nm (carbonyl absorption).

-

Validation: Inject pure (R) and (S) standards (synthesized via lipase resolution or purchased as custom synthesis) to establish retention times.

Workflow Diagram

Figure 2: Step-by-step workflow for the isolation and quantification of HNE enantiomers.

Therapeutic Implications

Understanding the stereochemistry of HNE shifts the paradigm of drug discovery:

-

Inhibitor Design: If (S)-HNE is the primary driver of mitochondrial dysfunction in a specific disease model (due to poor ALDH clearance), therapeutic scavengers must be designed to target the (S)-configuration specifically.

-

Biomarker Fidelity: Measuring total HNE may mask the pathology. An altered R/S ratio (e.g., shifting from 50:50 to 70:30) could indicate specific enzymatic failure (e.g., ALDH dysfunction) before total HNE levels rise significantly.

Recommendation for Researchers

Stop using racemic HNE for binding studies involving chiral pockets (receptors/enzymes). Synthesize or procure enantiomerically pure HNE to define the

References

-

Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Source: National Institutes of Health (PMC) URL:[Link]

-

Stereoselective Effects of 4-Hydroxynonenal in Cultured Mouse Hepatocytes. Source: National Institutes of Health (PMC) URL:[Link]

-

Stereochemical configuration of 4-hydroxy-2-nonenal-cysteine adducts and their stereoselective formation in a redox-regulated protein. Source: Journal of Biological Chemistry (PubMed) URL:[10][Link]

-

Substrate specificity combined with stereopromiscuity in glutathione transferase A4-4-dependent metabolism of 4-hydroxynonenal. Source: PubMed URL:[Link]

-

Practical highly enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal. Source: Institute of Biochemistry and Biophysics URL:[1][Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. H. Esterbauer, R. J. Schaur and H. Zollner, “Chemistry and Biochemistry of 4-Hydroxynonenal, Malonaldehyde and Related Aldehydes,” Free Radical Biology and Medicine, Vol. 11, No. 1, 1991, pp. 81-128. doi10.1016/0891-5849(91)90192-6 - References - Scientific Research Publishing [scirp.org]

- 3. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? [mdpi.com]

- 4. Stereochemical Configuration of 4-Hydroxy-2-nonenal-Cysteine Adducts and Their Stereoselective Formation in a Redox-regulated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 6. 4-Hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substrate specificity combined with stereopromiscuity in glutathione transferase A4-4-dependent metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(E)-4R-Hydroxynonenal-dimethylacetal: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of (E)-4R-Hydroxynonenal-dimethylacetal, a critical tool for researchers studying oxidative stress and lipid peroxidation. We will delve into its fundamental properties, synthesis, and biological relevance, offering practical protocols and insights to empower your research in cellular signaling, toxicology, and drug development.

Introduction: The Significance of a Stable Precursor

(E)-4R-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids.[1][2] It is a key biomarker and mediator of oxidative stress, implicated in a wide range of pathological conditions including cancer, neurodegenerative diseases, and cardiovascular disorders.[3][4] However, the inherent reactivity of 4-HNE poses significant challenges for its direct use in experimental settings.

(E)-4R-Hydroxynonenal-dimethylacetal serves as a stable, protected precursor to 4-HNE.[5] This acetal form is significantly more stable for long-term storage and handling, allowing for precise and controlled generation of the highly reactive 4-HNE aldehyde in situ through a simple deprotection procedure in an acidic environment.[5][6] This controlled release is paramount for accurately studying the dose- and time-dependent effects of 4-HNE in biological systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of (E)-4R-Hydroxynonenal-dimethylacetal is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [7] |

| Molecular Weight | 202.29 g/mol | [5][7][8][9] |

| CAS Number | 119009-01-7 | [5] |

| Appearance | Colorless oil | [1] |

| Synonyms | 4-HNE-DMA, (E)-4R-hydroxynonenal-dimethylacetal | [5][8] |

| Storage Temperature | 2-8°C |

Synthesis and Deprotection

Synthetic Approach

The synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal can be achieved through a facile one-step cross-metathesis reaction.[10] This method involves the reaction of commercially available octen-3-ol with acrolein dimethyl acetal.[10] This approach offers an efficient route to obtaining the stable precursor for research purposes.

Experimental Protocol: Deprotection to Generate 4-HNE

The conversion of the dimethylacetal to the active 4-HNE is a straightforward acid-catalyzed hydrolysis. This protocol ensures the timely and efficient generation of 4-HNE for immediate use in experiments.

Materials:

-

(E)-4R-Hydroxynonenal-dimethylacetal

-

Acidic buffer (e.g., pH 3-5) or a dilute solution of a weak acid

-

Solvent compatible with the experimental system (e.g., ethanol, cell culture medium)

Procedure:

-

Dissolution: Dissolve the required amount of (E)-4R-Hydroxynonenal-dimethylacetal in the chosen solvent.

-

Acidification: Add the acidic buffer to the solution to initiate the deprotection reaction. The rate of conversion is dependent on the pH; lower pH values will result in faster deprotection.

-

Incubation: Incubate the reaction mixture for a predetermined time to allow for complete conversion to 4-HNE. The exact time will depend on the pH and temperature.

-

Neutralization (Optional): If necessary for the downstream application, the reaction can be neutralized with a suitable base.

-

Immediate Use: The freshly prepared 4-HNE solution should be used immediately due to its high reactivity.

Self-Validation: The successful conversion to 4-HNE can be confirmed by analytical methods such as HPLC or mass spectrometry, which will show the disappearance of the acetal peak and the appearance of the aldehyde peak.

Caption: Workflow for the deprotection of (E)-4R-Hydroxynonenal-dimethylacetal to generate active 4-HNE.

Biological Significance and Mechanism of Action

4-HNE is a pleiotropic molecule with a dual role in cellular physiology.[1] At low concentrations (typically in the sub-micromolar to low micromolar range), it can act as a signaling molecule, participating in the regulation of cell proliferation, differentiation, and antioxidant defense mechanisms.[1][4] However, at higher concentrations, it becomes a potent cytotoxic agent, inducing apoptosis and necrosis.[1][4]

The high reactivity of 4-HNE is attributed to its three functional groups: the aldehyde, the carbon-carbon double bond, and the hydroxyl group.[6] It readily forms covalent adducts with nucleophilic residues on proteins, primarily cysteine, histidine, and lysine, through Michael addition or Schiff base formation.[1][11] This adduction can alter protein structure and function, leading to enzyme inactivation, disruption of signaling pathways, and ultimately, cellular dysfunction.

Caption: Simplified signaling pathway illustrating the formation and cytotoxic effects of 4-HNE.

Research Applications and Experimental Workflows

The use of (E)-4R-Hydroxynonenal-dimethylacetal is central to a variety of research applications aimed at understanding the role of lipid peroxidation in health and disease.

Investigating Cellular Responses to Oxidative Stress

Objective: To determine the dose-dependent effects of 4-HNE on cell viability and apoptosis in a specific cell line.

Experimental Protocol:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Preparation of 4-HNE: Prepare a fresh stock solution of 4-HNE from (E)-4R-Hydroxynonenal-dimethylacetal using the deprotection protocol described in Section 3.2.

-

Treatment: Treat the cells with a range of 4-HNE concentrations (e.g., 1-100 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the acetal and for deprotection).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

-

Apoptosis Assay: Quantify apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

Data Analysis: Analyze the data to determine the IC50 value for cell viability and the dose-response relationship for apoptosis induction.

Caption: Experimental workflow for assessing the impact of 4-HNE on cell viability and apoptosis.

Drug Development and Screening

(E)-4R-Hydroxynonenal-dimethylacetal can be utilized in drug screening assays to identify compounds that can mitigate the cytotoxic effects of lipid peroxidation.

Objective: To screen a library of compounds for their ability to protect cells from 4-HNE-induced toxicity.

Experimental Protocol:

-

Cell Culture and Plating: As described in the previous protocol.

-

Compound Pre-treatment: Pre-treat the cells with the library of test compounds for a defined period (e.g., 1-2 hours).

-

4-HNE Challenge: Add a pre-determined toxic concentration of freshly prepared 4-HNE to the wells.

-

Incubation: Incubate for a further 24 hours.

-

Viability Assessment: Measure cell viability using a high-throughput compatible assay.

-

Hit Identification: Identify compounds that significantly increase cell viability in the presence of 4-HNE compared to the 4-HNE-only control.

Conclusion

(E)-4R-Hydroxynonenal-dimethylacetal is an indispensable tool for researchers investigating the multifaceted roles of lipid peroxidation in biological systems. Its stability and the ease of conversion to the highly reactive 4-HNE provide a reliable and reproducible means to study the mechanisms of oxidative stress-induced cellular damage. By understanding its properties and employing robust experimental designs, scientists can continue to unravel the complex signaling pathways and pathological consequences associated with this critical lipid aldehyde, paving the way for the development of novel therapeutic strategies.

References

-

Avanti Polar Lipids. (n.d.). 4-HNE-dimethylacetal. Retrieved from [Link]

- Jaganjac, M., Zarkovic, N., Zarkovic, K., & Schaur, R. J. (2013). 4-Hydroxynonenal in the pathogenesis and progression of human diseases. Redox Biology, 1(1), 115-120.

-

Wikipedia. (2024, February 26). 4-Hydroxynonenal. Retrieved from [Link]

- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of Biomedical Science, 21(1), 1-12.

- Soulère, L., Queneau, Y., & Doutheau, A. (2007). An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds. Chemistry and Physics of Lipids, 150(2), 239-243.

- Poli, G., & Schaur, R. J. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 856.

- Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death.

- Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484.

- Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular Aspects of Medicine, 24(4-5), 149-159.

- Soulère, L., Queneau, Y., & Doutheau, A. (2007). An expeditious synthesis of 4-hydroxy-2(E)-nonenal (4-HNE), its dimethyl acetal and of related compounds. Chemistry and Physics of Lipids, 150(2), 239-243.

- Balogh, G., & Vigh, L. (2020). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences, 117(6), 2769-2770.

-

Wikipedia. (2024, January 23). Lipid peroxidation. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Lipid Oxidation Products. Retrieved from [Link]

- Schaur, R. J., Siems, W., & Bresgen, N. (2015). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 5(4), 2247-2337.

-

Pharmaffiliates. (n.d.). 4-Hydroxynonenal. Retrieved from [Link]

- Esterbauer, H., Cheeseman, K. H., Dianzani, M. U., Poli, G., & Slater, T. F. (1982). Studies on the mechanism of formation of 4-hydroxynonenal during microsomal lipid peroxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(1), 157-163.

-

PubChem. (n.d.). 4-Hydroxynonenal. Retrieved from [Link]

Sources

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. Studies on the mechanism of formation of 4-hydroxynonenal during microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxynonenal in the pathogenesis and progression of human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (E)-4-HYDROXYNONENAL-DIMETHYLACETAL price,buy (E)-4-HYDROXYNONENAL-DIMETHYLACETAL - chemicalbook [chemicalbook.com]

- 8. 4-hydroxynonenal | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-hydroxynonenal | Sigma-Aldrich [sigmaaldrich.com]

- 10. An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Harnessing Acetal Precursors to Decode Lipid Peroxidation and Ferroptosis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The study of oxidative stress, particularly iron-dependent lipid peroxidation (LPO) and ferroptosis, relies heavily on understanding the downstream effectors of these pathways: reactive electrophilic species (RES). Molecules such as 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and acrolein are the primary cytotoxic agents responsible for propagating membrane damage into widespread cellular dysfunction. However, their inherent chemical instability presents a severe bottleneck for reproducible in vitro and in vivo studies. This whitepaper outlines the chemical biology rationale, quantitative data, and self-validating experimental protocols for utilizing stable acetal precursors to generate high-purity lipid peroxidation products in situ.

The Biochemical Landscape of Lipid Peroxidation

Ferroptosis is executed through the uncontrolled lipid peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes[1]. This cascade is initiated when reactive oxygen species (ROS) abstract bis-allylic hydrogen atoms from PUFAs (such as arachidonic and linoleic acids), forming lipid radicals that react with oxygen to become lipid peroxyl radicals. Amplified by ferrous iron (

The most extensively studied product of this peroxidative breakdown is 4-HNE[2]. 4-HNE is uniquely toxic and reactive due to the presence of three distinct functional groups:

-

An electrophilic

double bond acting as a Michael acceptor. -

An aldehyde group capable of forming Schiff base adducts with primary amines.

-

A hydroxyl group that can be further oxidized[3].

Once generated, 4-HNE acts as a potent electrophile, forming covalent adducts with nucleophilic amino acids on target proteins. The preferential order of reactivity for Michael addition is Cysteine > Histidine > Lysine[4]. In the context of ferroptosis, 4-HNE selectively modifies critical proteins such as voltage-dependent anion-selective channel protein 2 (VDAC2), triggering mitochondrial membrane permeability and cell death[5].

The Chemical Challenge: Reactivity vs. Stability

The very features that make LPO products biologically significant make them notoriously difficult to handle in a laboratory setting. Free aldehydes like 4-HNE and acrolein are highly unstable; they rapidly undergo auto-oxidation (converting to corresponding acids like 4-hydroxynonenoic acid), self-polymerization, or degradation when exposed to ambient air, light, or non-ideal pH environments.

The Solution: To circumvent this instability, chemical biologists utilize acetal precursors . Acetals (such as dimethyl or diethyl acetals) act as stable protecting groups for the reactive aldehyde carbon. By converting the aldehyde into an acetal, the molecule is rendered inert to self-polymerization and oxidation, allowing it to be stored for extended periods at -20°C. When the active electrophile is required for an assay, the acetal is subjected to controlled acidic hydrolysis (deprotection) to release the active aldehyde immediately prior to use[6].

Quantitative Data: LPO Products and Acetal Precursors

The following table summarizes the physicochemical properties, corresponding acetal precursors, and validated deprotection conditions for the three most critical lipid peroxidation products.

| Lipid Peroxidation Product | Chemical Formula | Primary Acetal Precursor | Validated Deprotection Condition | Primary Biological Targets | Reactivity Mechanism |

| 4-Hydroxynonenal (4-HNE) | 4-HNE Dimethyl Acetal | 20 mM HCl, 4°C, 1 hour | Proteins (Cys, His, Lys) | Michael Addition, Schiff Base | |

| Malondialdehyde (MDA) | 1,1,3,3-Tetramethoxypropane (TMP) | 0.1 M HCl, RT, 30 min | DNA (dG), Proteins (Lys) | Schiff Base | |

| Acrolein | Acrolein Diethyl Acetal | 0.1 M HCl, RT, 30 min | Glutathione, Proteins | Michael Addition |

Data synthesized from authoritative chemical biology protocols[7],[8],[6].

Mechanistic Visualization

The following diagram illustrates the intersection of endogenous lipid peroxidation pathways and the exogenous application of acetal-derived probes.

Figure 1: Intersection of endogenous lipid peroxidation pathways and exogenous acetal probe methods.

Standardized Protocol: Deprotection of 4-HNE Dimethyl Acetal

To guarantee experimental reproducibility, the generation of free 4-HNE from its dimethyl acetal precursor must be treated as a self-validating system . The following protocol ensures complete hydrolysis while preventing the degradation of the newly formed aldehyde.

Phase 1: Acidic Hydrolysis (Deprotection)

Causality Focus: Acetals are highly stable in neutral and basic environments but undergo rapid hydrolysis in the presence of aqueous acid. We utilize a mild acid (20 mM HCl) rather than a strong concentrated acid to prevent unwanted side reactions, such as the acid-catalyzed dehydration of 4-HNE's hydroxyl group into 4-oxononenal (4-ONE).

-

Reagent Preparation: Aliquot the required volume of 4-HNE dimethyl acetal (typically supplied in ethanol or ethyl acetate). Evaporate the storage solvent under a gentle, inert stream of nitrogen gas.

-

Acid Addition: Immediately resuspend the dried acetal in 0.5 mL of cold 20 mM HCl[6].

-

Incubation: Incubate the solution at 4°C for exactly 1 hour[6].

-

Causality: Conducting this step at 4°C rather than room temperature minimizes the thermal degradation and auto-oxidation of the free 4-HNE as it is generated.

-

Phase 2: Self-Validation via Spectrophotometry

Causality Focus: Never assume 100% conversion or rely solely on gravimetric calculations. 4-HNE possesses an

-

Dilution for Measurement: Take a 10 µL aliquot of the hydrolyzed solution and dilute it into 990 µL of HPLC-grade water (1:100 dilution).

-

UV-Vis Quantification: Measure the absorbance of the diluted sample at 224 nm .

-

Molarity Calculation: Calculate the exact concentration of active 4-HNE using the Beer-Lambert law (

), utilizing the established extinction coefficient for 4-HNE (-

Validation Check: If the calculated yield is significantly lower than the theoretical yield, the hydrolysis was incomplete, or the stock precursor has degraded. Discard and prepare a fresh batch.

-

Phase 3: Neutralization and Application

Causality Focus: The unbuffered acidic solution (pH ~1.7) will cause immediate, non-specific cytotoxicity if applied directly to cell cultures.

-

Neutralization: Immediately prior to application, dilute the validated 4-HNE solution into a physiological buffer (e.g., 100 mM Phosphate Buffer, pH 7.4) or directly into the pre-warmed cell culture media to neutralize the HCl.

-

Immediate Use: Free 4-HNE must be used within 30 minutes of neutralization. Do not attempt to refreeze or store the deprotected aqueous 4-HNE.

Conclusion

The rigorous study of lipid peroxidation and ferroptosis requires precision tools. By leveraging acetal precursors—such as 4-HNE dimethyl acetal and 1,1,3,3-tetramethoxypropane—researchers can bypass the inherent instability of reactive electrophilic species. When coupled with strictly controlled, self-validating deprotection protocols, these chemical biology tools ensure that downstream observations regarding protein adduction, signaling disruption, and cell death are driven by the LPO products themselves, rather than experimental artifacts or degraded compounds.

References

1.3 - PLOS Biology 2.4 - PubMed (NIH) 3.1 - MDPI 4.5 - ProQuest 5.2 - Frontiers 6. 7 - Benchchem 7.9 - ResearchGate 8. 8 - PMC - NIH 9.10 - IDEALS 10. 11 - Scholars' Mine 11.6 - NRU 12.12 - AperTO

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | 4-HNE-induced cellular dysfunction from lipid peroxidation: a potential therapeutic target in diabetic cardiomyopathy [frontiersin.org]

- 3. Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology [journals.plos.org]

- 4. The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - ProQuest [proquest.com]

- 6. nru.uncst.go.ug [nru.uncst.go.ug]

- 7. Propanedial | 542-78-9 | Benchchem [benchchem.com]

- 8. Carnosine protects cardiac myocytes against lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ideals.illinois.edu [ideals.illinois.edu]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. iris.unito.it [iris.unito.it]

Biological Relevance of (E)-4R-Hydroxynonenal in Oxidative Stress Studies

The following technical guide is structured to address the specific biological relevance of the (E)-4R-Hydroxynonenal enantiomer, distinguishing it from the racemic mixture often used in general studies.

Executive Summary: The Stereochemical Imperative

While 4-Hydroxy-2-nonenal (4-HNE) is widely recognized as the major "toxic second messenger" of lipid peroxidation, the majority of research utilizes a racemic mixture (

This guide delineates the specific biological relevance of the

Chemical Identity & Stereoselective Reactivity

The Molecule

(E)-4R-Hydroxynonenal is an

-

Configuration: The trans (E) double bond at C2-C3 facilitates electrophilic attack. The hydroxyl group at C4 (R-configuration) influences solubility and enzyme recognition.

-

Reactivity: It acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles (cysteine sulfhydryls, histidine imidazoles, and lysine

-amines) via Michael Addition .

Stereoselective Protein Targets

Unlike the racemate, (E)-4R-HNE exhibits unique binding affinities.

-

Thioredoxin (Trx): While both enantiomers modify Cys73, (E)-4R-HNE selectively modifies Cys32 , a critical residue for Trx reductase activity. This implies that the

-enantiomer is a more potent disruptor of the thioredoxin system than the -

Signaling Kinases: The

-enantiomer shows differential potency in activating MAPKs.[2] While (S)-HNE is a stronger activator of JNK and Akt, (E)-4R-HNE is the predominant activator of p38 MAPK in specific hepatocyte models, driving distinct apoptotic pathways.

Adduct Formation Mechanism

The biological activity of 4-HNE is mediated through covalent protein modification.[3][4]

-

Michael Adducts (Kinetic Product): Irreversible addition to Cys/His/Lys.[5] Dominant at physiological pH.

-

Schiff Bases (Thermodynamic Product): Reversible reaction with Lys amines.[6] Requires hydrophobic pockets to stabilize.

Visualization: Adduct Formation Pathways

Caption: Mechanism of (E)-4R-HNE protein modification. Michael addition (+156 Da) is the dominant physiological pathway targeting Cys/His/Lys residues.

The Hormetic Signaling Switch: Nrf2 vs. NF- B

(E)-4R-HNE acts as a hormetic regulator. Its biological relevance is concentration-dependent, switching between cytoprotection (Eustress) and cytotoxicity (Distress).

Low Concentration (0.1 – 5 M): The Adaptive Response

At sub-toxic levels, (E)-4R-HNE promotes survival by modifying Keap1 .

-

Mechanism: HNE alkylates Cys151/Cys273/Cys288 on Keap1.

-

Effect: Prevents Keap1-mediated ubiquitination of Nrf2.

-

Outcome: Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE) to upregulate HO-1, GCLC, and GSTA4.

High Concentration (>10 M): The Pro-Apoptotic/Inflammatory Switch

At high levels, the electrophilic burden overwhelms defenses.

-

NF-

B Inhibition: HNE directly modifies the IKK complex (specifically IKK -

Mitochondrial Dysfunction: HNE modifies Cytochrome c oxidase and VDAC, leading to ROS leakage and intrinsic apoptosis.

Visualization: The Signaling Crosstalk

Caption: Dose-dependent signaling.[2][7] Low HNE activates Nrf2 (protection); High HNE inhibits NF-kB and triggers apoptosis.

Experimental Protocol: Detection & Quantification

Objective: Quantify (E)-4R-HNE protein adducts in tissue/cell lysates using LC-MS/MS. Self-Validating Logic: This protocol uses a "neutral loss" scan to validate the presence of HNE moieties before sequencing, preventing false positives common in antibody-based assays.

Table 1: Key Mass Shifts for HNE Adducts

| Adduct Type | Amino Acid | Mass Shift ( | Stability | Marker Ion (MS/MS) |

| Michael Adduct | Cys, His, Lys | +156.12 Da | High (Stable) | Immonium ions |

| Schiff Base | Lys | +138.10 Da | Low (Reversible) | Neutral loss of H |

| Reduced Michael | Cys, His, Lys | +158.13 Da | Very High | Used if NaBH |

Protocol Workflow

Step 1: Sample Preparation & Enrichment

-

Lysis: Lyse cells in RIPA buffer containing 50 mM NEM (N-ethylmaleimide) to block free thiols and prevent ex vivo artifactual adduction.

-

Digestion: Perform FASP (Filter Aided Sample Preparation) trypsin digestion.

-

Enrichment (Critical): Use biotin-hydrazide chemistry to capture carbonyl-containing peptides (HNE adducts retain an aldehyde group if not cyclized).

-

Validation: Spike with isotopically labeled HNE-standard (d3-HNE) treated BSA as an internal control.

-

Step 2: LC-MS/MS Configuration

-

Instrument: Q-Exactive or Triple Quadrupole (QQQ).

-

Column: C18 Reverse Phase (1.7

m particle size). -

Mobile Phase: A: 0.1% Formic Acid in H

O; B: 0.1% Formic Acid in ACN. -

Method: Data-Dependent Acquisition (DDA) with inclusion list for +156.12 Da modifications.

Step 3: Data Analysis (Self-Validating Criteria)

To confirm a "True" HNE hit, the spectrum must satisfy:

-

Precursor Mass: Peptide Mass + 156.12 Da.

-

Diagnostic Ions: Presence of HNE-specific immonium ions (e.g., histidine-HNE immonium ion at m/z 266.1).

-

Neutral Loss: Observation of a characteristic neutral loss of 156 Da (HNE) or 138 Da (HNE-H

O) in MS/MS.

Visualization: LC-MS/MS Workflow

Caption: LC-MS/MS workflow for HNE adduct identification. NEM blocking is crucial to prevent artifactual adduction during lysis.

References

-

Stereoselective Effects of 4-Hydroxynonenal in Cultured Mouse Hepatocytes. Source: Chemical Research in Toxicology (ACS). [Link]

-

The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Source: MDPI / PMC. [Link]

-

Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. Source: NIH / PMC. [Link]

-

LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides. Source: Journal of Chromatography B. [Link]

-

4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. Source: Int. J. Mol. Sci. / PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

Technical Guide: Storage & Handling of (E)-4R-Hydroxynonenal-dimethylacetal vs. Free Aldehyde

Topic: Storage requirements for (E)-4R-Hydroxynonenal-dimethylacetal vs free aldehyde Content Type: In-depth Technical Guide

Executive Summary

(E)-4-Hydroxynonenal (4-HNE) is a primary lipid peroxidation product widely used as a biomarker for oxidative stress.[1][2][3] However, its utility is often compromised by its inherent chemical instability. The free aldehyde is prone to rapid degradation via polymerization, oxidation, and Michael addition. Consequently, the dimethylacetal (DMA) derivative—(E)-4R-Hydroxynonenal-dimethylacetal—is frequently employed as a stable precursor.

This guide details the comparative storage requirements, degradation mechanisms, and the precise chemical activation protocol required to convert the stable acetal back into the bioactive free aldehyde for experimental use.

Chemical Instability: Why 4-HNE Degrades

To understand the storage mandates, one must first understand the reactivity profile of the molecule. 4-HNE contains three reactive functional groups that drive its instability:

-

Aldehyde (C=O): Susceptible to oxidation and Schiff base formation.

-

C2=C3 Double Bond: A Michael acceptor that reacts with nucleophiles (thiols, amines).

-

C4-Hydroxyl Group: Facilitates cyclic hemiacetal formation and polymerization.

Primary Degradation Pathways:

-

Polymerization: At high concentrations or in the presence of trace bases, 4-HNE polymerizes rapidly.

-

Oxidation: The aldehyde oxidizes to 4-hydroxy-2-nonenoic acid (HNA) upon exposure to air.

-

Water Sensitivity: In aqueous solutions, 4-HNE equilibrium shifts, and half-life drops to hours due to hydration and Michael addition with water or buffer components.

Diagram 1: 4-HNE Degradation Pathways

The following diagram illustrates the chemical fate of unprotected 4-HNE.

Caption: Major degradation pathways of free 4-HNE leading to loss of biological activity.

The Acetal Advantage: Mechanism of Protection

The dimethylacetal form, (E)-4R-Hydroxynonenal-dimethylacetal , masks the reactive aldehyde group as an acetal (–CH(OCH3)2). This modification:

-

Blocks Polymerization: Without the free aldehyde, the chain reaction cannot initiate.

-

Prevents Oxidation: The acetal carbon is resistant to autoxidation under standard storage conditions.

-

Increases Lipophilicity: Allows for stable storage in non-polar organic solvents.

Critical Note: Acetals are stable to base and oxidation but are highly sensitive to acid . Hydrolysis in acidic media is the trigger used to release the active aldehyde.

Comparative Storage Protocols

The following table contrasts the stringent requirements for the free aldehyde against the more robust (yet specific) requirements for the acetal.

| Parameter | (E)-4-Hydroxynonenal (Free Aldehyde) | (E)-4R-Hydroxynonenal-dimethylacetal (DMA) |

| Primary State | Unstable Oil / Solution | Stable Oil / Solution |

| Long-Term Storage | -80°C (Critical) | -20°C to -80°C (Recommended -80°C for >1 year) |

| Solvent Vehicle | Ethanol, DMSO, or Methyl Acetate | Hexane, Ethanol, or neat oil |

| Stability Duration | < 3-6 months (solvent dependent) | > 1-2 years (properly sealed) |

| Aqueous Stability | Poor (Use within 24 hours) | Insoluble/Stable (until acid activated) |

| Container | Amber glass (light sensitive), Argon purged | Amber glass, Nitrogen/Argon purged |

| Handling Hazard | Polymerizes if solvent evaporates completely | Hydrolyzes if exposed to acidic moisture |

Protocol Insight: Never store the free aldehyde in aqueous buffers (PBS, Tris) for more than a single working day. The half-life in PBS at 37°C is approximately 3-6 hours due to reactivity with the buffer and self-reaction [1].

Activation Workflow: Hydrolysis of the Acetal

To use the DMA in biological experiments, it must be "deprotected" to generate the free aldehyde. This is a controlled acid hydrolysis.

Reagents Required:

-

Phosphate Buffered Saline (PBS), pH 7.4 (for neutralization)

Step-by-Step Protocol:

-

Evaporation: If the DMA is stored in hexane or another non-miscible solvent, evaporate the solvent under a gentle stream of nitrogen gas.

-

Hydrolysis: Resuspend the residual oil in 1 mM HCl .

-

Volume: Calculate volume to achieve a stock concentration of ~10-50 mM.

-

Conditions: Incubate at Room Temperature for 1 hour OR 4°C for 30 minutes (mild method).

-

-

Verification (Optional but Recommended): Measure UV absorbance.

-

Free 4-HNE

= 223–224 nm (in ethanol/water). -

The acetal has negligible absorbance in this region. The appearance of the peak confirms deprotection.

-

-

Neutralization/Dilution:

-

Do not store the hydrolyzed stock in acid for prolonged periods.

-

Dilute immediately into the experimental buffer (e.g., PBS) or media. The buffering capacity of PBS is sufficient to neutralize the 1 mM HCl trace, bringing the pH back to physiological levels [2, 3].

-

Diagram 2: Activation & Experimental Workflow

This flowchart guides the researcher from storage to experimental application.

Caption: Step-by-step activation of 4-HNE Dimethylacetal to active Free Aldehyde.

Quality Control & Safety

-

Concentration Verification: Because 4-HNE is an oil that is difficult to weigh accurately in small amounts, always determine the final concentration spectrophotometrically using the extinction coefficient:

(in ethanol) [4]. -

Toxicity: 4-HNE is mutagenic and cytotoxic. Handle all high-concentration stocks in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Plasticware: Avoid polystyrene plastics for long-term storage of the free aldehyde as it may leach or adsorb; glass or polypropylene is preferred.

References

-

Siems, W. G., et al. (1996). "4-Hydroxynonenal formation during ischemia and reperfusion of rat small-intestine." Life Sciences, 59(21), 1763-1770.

-

Soulère, L., et al. (2007). "An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds." Chemistry and Physics of Lipids, 150(2), 239-243.

-

Spiteller, P., et al. (2001). "Mechanisms of nonenzymatic transformation of the 9- and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals." Journal of Biological Chemistry, 276(24), 20831-20838.

-

Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine, 11(1), 81-128.[8]

-

Cayman Chemical. "4-hydroxy Nonenal - Product Information."

Sources

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. tandfonline.com [tandfonline.com]

- 7. Fat accumulation in Caenorhabditis elegans triggered by the electrophilic lipid peroxidation product 4-Hydroxynonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product | MDPI [mdpi.com]

Methodological & Application

How to prepare free 4-HNE from (E)-4R-Hydroxynonenal-dimethylacetal

Application Note: Preparation and Quantification of Free 4-Hydroxynonenal (4-HNE) from (E)-4R-Hydroxynonenal-dimethylacetal

Introduction: The Chemical Nature of 4-HNE

4-Hydroxy-2-nonenal (4-HNE) is a major α,β-unsaturated aldehyde produced endogenously via the lipid peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) such as arachidonic and linoleic acids (1)[1]. As a highly reactive electrophile, 4-HNE acts as a secondary messenger of oxidative stress, readily forming Michael adducts and Schiff bases with nucleophilic residues (cysteine, histidine, and lysine) on cellular proteins (2)[2].

Because free 4-HNE is highly unstable and prone to rapid oxidation and polymerization, it is commercially supplied and stored as a stable dimethylacetal derivative (3)[3]. This application note details the field-proven methodology to quantitatively deprotect the dimethylacetal to yield free 4-HNE for downstream in vitro biological assays, ensuring structural integrity and precise dosing.

Mechanistic Causality: The "Why" Behind the Protocol

The conversion of 4-HNE-dimethylacetal to free 4-HNE relies on an acid-catalyzed hydrolysis mechanism.

-

The 1 mM HCl Balance: The choice of 1 mM HCl (pH ~3.0) is a critical balance. The mildly acidic environment is required to protonate the methoxy groups of the acetal, facilitating the elimination of methanol and the restoration of the reactive aldehyde carbonyl (4)[4]. However, using stronger acids or elevated temperatures risks the dehydration of the delicate 4-hydroxyl group, which would result in the formation of a biologically irrelevant diene or cause retro-aldol degradation.

-

Self-Validation via UV-Vis Spectroscopy: Because hydrolysis efficiency can vary based on ambient conditions and the age of the acetal stock, gravimetric assumptions are insufficient. This protocol utilizes a self-validating quantification step: measuring the absorbance of the conjugated α,β-unsaturated system at 224 nm. The molar extinction coefficient (

) of 13,750 M

Experimental Protocol: Step-by-Step Deprotection and Quantification

Reagents and Equipment:

-

(E)-4R-Hydroxynonenal-dimethylacetal (stored at -80°C)

-

1 mM Hydrochloric Acid (HCl), prepared fresh in LC-MS grade water

-

Nitrogen or Argon gas source

-

UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

-

Phosphate-Buffered Saline (PBS) or appropriate cell culture media

Step 1: Solvent Evaporation

-

If the 4-HNE-dimethylacetal is supplied in an organic solvent (e.g., ethanol or ethyl acetate), transfer the required aliquot to a clean, amber glass vial.

-

Evaporate the solvent completely under a gentle stream of inert gas (N

or Argon) to yield a neat lipid film. Caution: Do not use heat or a vacuum centrifuge, as this may cause loss of the volatile lipid.

Step 2: Acid-Catalyzed Hydrolysis

-

Add cold (4°C) or room temperature 1 mM HCl directly to the neat 4-HNE-dimethylacetal film. A standard working ratio is 100 µL of 1 mM HCl per 1 mg of acetal.

-

Vortex vigorously for 30 seconds to ensure the lipid is fully suspended.

-

Incubate the mixture for exactly 1 hour at room temperature (approx. 20-25°C) in the dark. This duration is empirically validated to achieve >95% hydrolysis without inducing degradation.

Step 3: Self-Validating UV-Vis Quantification

-

Blank the UV-Vis spectrophotometer at 224 nm using 1 mM HCl.

-

Dilute a small aliquot (e.g., 1:100) of the hydrolyzed 4-HNE solution into LC-MS grade water or 1 mM HCl in a quartz cuvette.

-

Measure the absorbance at 224 nm (

). -

Calculate the exact molar concentration using the Beer-Lambert Law:

, where

Step 4: Immediate Application

-

Once quantified, immediately dilute the free 4-HNE into your experimental buffer (e.g., PBS) or cell culture media to the desired working concentration (typically 1–100 µM for physiological/pathological modeling).

-

Critical Insight: Free 4-HNE has a half-life of mere minutes to hours in biological buffers containing primary amines or thiols. It must be generated on the day of use and applied immediately to the biological system.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-HNE and its Acetal

| Property | (E)-4R-Hydroxynonenal-dimethylacetal | Free 4-Hydroxynonenal (4-HNE) |

| Molecular Formula | C | C |

| Molecular Weight | 202.29 g/mol | 156.22 g/mol |

| Stability | High (Stable for months at -80°C) | Low (Degrades in hours at RT) |

| Primary Functional Groups | Dimethylacetal, Secondary Alcohol, Alkene | Aldehyde, Secondary Alcohol, Alkene |

Table 2: Spectrophotometric Quantification Parameters

| Parameter | Value / Formula |

| Analytical Wavelength ( | 224 nm |

| Molar Extinction Coefficient ( | 13,750 M |

| Path Length ( | 1 cm |

| Concentration Calculation |

Visualizations of Workflows and Pathways

Caption: Workflow for the preparation and quantification of free 4-HNE from its dimethylacetal.

Caption: Biological generation, pathological adduction, and enzymatic detoxification of 4-HNE.

References

- Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death Source: IMR Press URL

- Overview of the reactions of 4-hydroxy-nonenal with different biomolecules Source: ResearchGate URL

- An expeditious synthesis of 4-hydroxy-2(E)-nonenal (4-HNE)

- Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal Source: PMC - NIH URL

- Fat accumulation in Caenorhabditis elegans triggered by the electrophilic lipid peroxidation product 4-Hydroxynonenal (4-HNE)

Sources

- 1. imrpress.com [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fat accumulation in Caenorhabditis elegans triggered by the electrophilic lipid peroxidation product 4-Hydroxynonenal (4-HNE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of ALDH3A1-mediated Cellular Protection Against 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Protein Adducts using (E)-4R-Hydroxynonenal-dimethylacetal

Introduction & Biological Context

4-Hydroxynonenal (4-HNE) is a major

Why use (E)-4R-Hydroxynonenal-dimethylacetal?

Free 4-HNE is chemically unstable; it rapidly oxidizes, polymerizes, or undergoes aldol condensation. For reproducible research, the dimethylacetal (DMA) form is preferred. The DMA group protects the reactive aldehyde, rendering the molecule stable during storage.

-

Stereochemistry: The (E)-4R enantiomer is the biologically dominant form generated enzymatically or via specific radical mechanisms. Using the pure enantiomer is critical for studies involving chiral recognition (e.g., antibody specificity or enzymatic metabolism).

-

Activation: The DMA form must be acid-hydrolyzed immediately prior to use to unmask the reactive aldehyde.

Pre-Analytical Considerations

Chemical Handling & Safety[6][7]

-

Solvent Compatibility: 4-HNE is lipophilic. Handle stock solutions in ethanol or methyl acetate.[6]

-

Labware: Use glass or high-quality polypropylene. Avoid polystyrene, as lipophilic aldehydes can leach into the plastic.

-

Buffer Selection:

-

DO USE: Phosphate Buffered Saline (PBS), HEPES, or Bicarbonate.

-

DO NOT USE: Tris, Glycine, or any buffer containing primary amines. These will compete with the protein for the aldehyde, forming Schiff bases and neutralizing the reagent.

-

Reaction Mechanism

4-HNE modifies proteins via two primary mechanisms:[7]

-

Michael Addition (Kinetic Product): Nucleophilic attack by Cysteine (Cys), Histidine (His), or Lysine (Lys) on the C3 carbon. This is the most common stable modification.

-

Schiff Base Formation (Thermodynamic Product): Reaction of the aldehyde (C1) with primary amines (Lysine

-amino group). This is reversible unless reduced.

Figure 1: Chemical pathway from protected DMA precursor to protein adducts.

Protocol 1: Activation (Hydrolysis) of 4-HNE-DMA

Objective: Convert the stable DMA precursor into reactive 4-HNE. Criticality: High. Incomplete hydrolysis yields no reaction; overly harsh hydrolysis degrades the lipid.

Reagents

-

(E)-4R-Hydroxynonenal-dimethylacetal (Stock in Ethanol/Methyl Acetate)

-

1 mM HCl (Prepare fresh from 1 M stock)

-

PBS (pH 7.4)

Step-by-Step Methodology

-

Aliquot: Transfer the required amount of 4-HNE-DMA stock into a glass vial.

-

Evaporation: Evaporate the organic solvent (ethanol/methyl acetate) under a gentle stream of nitrogen gas. Do not dry completely to a crust; leave a thin oil film.

-

Hydrolysis: Resuspend the oil in 1 mM HCl .

-

Volume Calculation: Aim for a final concentration of ~1–10 mg/mL.

-

-

Incubation: Vortex vigorously to emulsify. Incubate at room temperature for 45–60 minutes .

-

Note: The solution may appear cloudy initially but should clarify as hydrolysis proceeds.

-

-

Self-Validation (QC Check):

-

Dilute a small aliquot (e.g., 5 µL) into 995 µL of PBS.

-

Measure Absorbance at 224 nm .

-

Pass Criteria: A strong peak at

223–224 nm indicates the restoration of the conjugated double bond ( -

Fail Criteria: No peak or peak <210 nm implies the acetal is still intact.

-

Protocol 2: Synthesis of Protein Adducts

Objective: Generate reproducible HNE-modified proteins for use as standards or immunogens.

Experimental Conditions

| Parameter | Recommendation | Rationale |

| Protein Conc. | 1 – 5 mg/mL | High concentration favors kinetics over hydrolysis by water. |

| HNE:Protein Ratio | 10:1 to 50:1 (Molar) | Ensures sufficient modification without precipitating the protein. |

| Buffer | PBS (pH 7.[1][3][4][6][8]4) | Physiological pH; avoids amine competition (NO TRIS). |

| Temperature | 37°C | Mimics physiological stress conditions. |

| Time | 2 – 16 Hours | Michael addition is slow; Schiff base is faster but reversible. |

Workflow Protocol

-

Preparation: Dilute the target protein in PBS (pH 7.4).

-

Initiation: Add the activated 4-HNE (from Protocol 1) to the protein solution.

-

Tip: Add HNE dropwise while gently vortexing to prevent local high concentrations that cause precipitation.

-

-

Incubation: Incubate at 37°C for 2 hours (for surface modification) up to 16 hours (for extensive modification).

-

Stabilization (Optional): If Schiff base adducts are the target, add Sodium Cyanoborohydride (NaCNBH

) to a final concentration of 10 mM. Incubate for 30 mins. -

Termination: Remove unreacted HNE via dialysis (Slide-A-Lyzer cassettes) or desalting columns (Zeba Spin) against PBS.

Figure 2: Operational workflow for HNE-Protein synthesis.

Validation & Analysis

Mass Spectrometry (LC-MS/MS)

This is the gold standard for verifying adduct formation.

-